molecular formula C12H10ClNO3 B8652232 (3-Acetyl-6-chloro-indol-1-yl)-acetic acid

(3-Acetyl-6-chloro-indol-1-yl)-acetic acid

Cat. No. B8652232
M. Wt: 251.66 g/mol
InChI Key: WGOMGQMZWFZPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

was prepared from 6-chloro-1H-indole in a similar manner as described in Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid. Brown solid. MS: 252 [M+H]+, 274 [M+Na]+; tR (HPLC conditions k): 2.89 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C2C(C=CN2)=CC=1.[C:11]([C:14]1[C:22]2[C:17](=[CH:18][CH:19]=[C:20](OC(F)(F)F)[CH:21]=2)[N:16]([CH2:28][C:29]([OH:31])=[O:30])[CH:15]=1)(=[O:13])[CH3:12]>>[C:11]([C:14]1[C:22]2[C:17](=[CH:18][C:19]([Cl:1])=[CH:20][CH:21]=2)[N:16]([CH2:28][C:29]([OH:31])=[O:30])[CH:15]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1
Step Two
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.89 min.
Duration
2.89 min

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CN(C2=CC(=CC=C12)Cl)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.